molecular formula C12H12O3 B3001398 3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one CAS No. 1598841-93-0

3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one

Cat. No.: B3001398
CAS No.: 1598841-93-0
M. Wt: 204.225
InChI Key: RUZJKBFLNATYGP-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has a benzopyran ring fused with an oxolane ring, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzopyran derivative with an oxolane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine] hydrochloride
  • 3,4-Dihydrospiro[1-benzopyran-2,3’-furan]-4-amine hydrochloride

Uniqueness

3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one is unique due to its specific spiro linkage and the combination of benzopyran and oxolane rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

spiro[3H-chromene-2,3'-oxolane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-7-12(5-6-14-8-12)15-11-4-2-1-3-9(10)11/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZJKBFLNATYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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